(S)-(Pyrrolidin-3-yloxy)-acetic acid methyl ester hydrochloride
Overview
Description
Synthesis Analysis
Esters, including amino acid methyl ester hydrochlorides, can be synthesized through a process known as esterification . This involves the reaction of an amino acid with methanol in the presence of a catalyst such as trimethylchlorosilane . The reaction is typically carried out at room temperature and yields the corresponding amino acid methyl ester hydrochloride .Chemical Reactions Analysis
Esters, including amino acid methyl esters, can undergo a variety of chemical reactions. One common reaction is hydrolysis, which involves the breaking of the ester bond to form a carboxylic acid and an alcohol . This reaction can be catalyzed by both acids and bases . Another common reaction is transesterification, which involves the exchange of the alcohol part of the ester by another alcohol .Scientific Research Applications
Chemical Modifications for Specific Properties
Chemical modification of biopolymers like xylan shows promise for creating new biopolymer ethers and esters with tailored properties. These modifications lead to specific functionalities depending on the groups introduced, which can be used for various applications, including drug delivery and antimicrobial agents (Petzold-Welcke et al., 2014).
Biotechnological Routes for Chemical Production
Lactic acid's biotechnological production from biomass highlights the versatility of organic acids as precursors for a range of chemicals, such as pyruvic acid, acrylic acid, and lactate ester, through both chemical and biotechnological routes. This demonstrates the potential of organic esters for diverse scientific applications (Gao, Ma, & Xu, 2011).
Analytical Techniques for Characterization
Advanced analytical techniques, including NMR spectroscopy and HPLC, are crucial for understanding structure-property relationships in chemically modified substances. This knowledge is essential for drug delivery applications and the development of novel materials (Petzold-Welcke et al., 2014).
Environmental Impact and Treatment of Chemical Compounds
Studies on parabens, a class of esters used as preservatives, provide insights into the fate, behavior, and treatment of chemical compounds in the environment. This research is critical for understanding the environmental impact of chemical use and developing effective wastewater treatment strategies (Haman et al., 2015).
Properties
IUPAC Name |
methyl 2-[(3S)-pyrrolidin-3-yl]oxyacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)5-11-6-2-3-8-4-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWLDEJPOAOZOV-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CO[C@H]1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414960-56-7 | |
Record name | Acetic acid, 2-[(3S)-3-pyrrolidinyloxy]-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414960-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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